molecular formula C12H18N2O2 B1298496 N-(4-amino-2-methoxyphenyl)-3-methylbutanamide CAS No. 760204-87-3

N-(4-amino-2-methoxyphenyl)-3-methylbutanamide

Cat. No.: B1298496
CAS No.: 760204-87-3
M. Wt: 222.28 g/mol
InChI Key: BHCSETQJQCOFJF-UHFFFAOYSA-N
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Description

N-(4-amino-2-methoxyphenyl)-3-methylbutanamide is an organic compound that features a methoxy group and an amino group attached to a phenyl ring, along with a butanamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-methoxyphenyl)-3-methylbutanamide typically involves the alkylation of primary amines and the reduction of nitriles and amides. Common reagents used in these reactions include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4), which are powerful reducing agents . The reaction conditions often involve the use of catalysts such as tin or iron to facilitate the reduction process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reduction reactions using similar reagents and catalysts. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-methoxyphenyl)-3-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen. Reagents such as LiAlH4 and NaBH4 are commonly used.

    Substitution: This reaction involves the replacement of one functional group with another. Halogenation and nitration are examples of substitution reactions that this compound can undergo.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

N-(4-amino-2-methoxyphenyl)-3-methylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-amino-2-methoxyphenyl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-amino-2-methoxyphenyl)-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-amino-2-methoxyphenyl)-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-8(2)6-12(15)14-10-5-4-9(13)7-11(10)16-3/h4-5,7-8H,6,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCSETQJQCOFJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=C(C=C(C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359358
Record name N-(4-amino-2-methoxyphenyl)-3-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760204-87-3
Record name N-(4-amino-2-methoxyphenyl)-3-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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